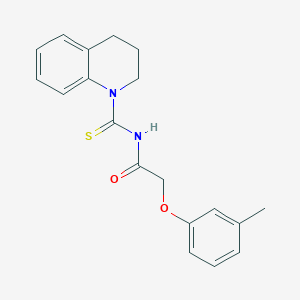![molecular formula C19H20N2O3S B320799 ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is an organic compound with the molecular formula C19H20N2O3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenylpropanoyl group, and a carbamothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Acylation: The ethyl 4-aminobenzoate is then acylated with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to yield ethyl 4-{[(3-phenylpropanoyl)amino]benzoate.
Thiocarbamoylation: Finally, the ethyl 4-{[(3-phenylpropanoyl)amino]benzoate is reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
科学研究应用
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpropanoyl group may interact with hydrophobic pockets, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the phenylpropanoyl and carbamothioyl groups.
Ethyl 4-{[(3-phenylpropanoyl)amino]benzoate: Lacks the carbamothioyl group.
Ethyl 4-{[(3-phenylpropanoyl)carbamoyl]amino}benzoate: Contains a carbamoyl group instead of a carbamothioyl group.
Uniqueness
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of both the phenylpropanoyl and carbamothioyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research applications.
属性
分子式 |
C19H20N2O3S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
ethyl 4-(3-phenylpropanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-18(23)15-9-11-16(12-10-15)20-19(25)21-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,20,21,22,25) |
InChI 键 |
ZBYJUEMOHLZCHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320718.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320720.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
![N-butyryl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320724.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320728.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320731.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320732.png)
![N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B320734.png)
![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B320737.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320739.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)

![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
